Isomescaline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

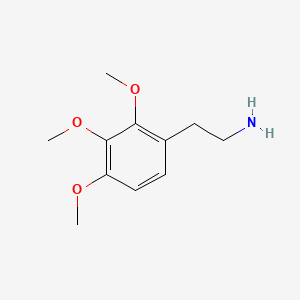

2-(2,3,4-trimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3/h4-5H,6-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLFQRLVSMMSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCN)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192571 | |

| Record name | Isomescaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3937-16-4 | |

| Record name | 2,3,4-Trimethoxyphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3937-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomescaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomescaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOMESCALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5A6OUU263 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3,4-Trimethoxyphenethylamine (Isomescaline)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trimethoxyphenethylamine, also known as isomescaline, is a positional isomer of the well-characterized psychedelic phenethylamine, mescaline. Despite the structural similarity to its psychoactive counterpart, this compound is reported to be pharmacologically inactive in humans. This technical guide provides a comprehensive overview of the known chemical properties of 2,3,4-trimethoxyphenethylamine. Due to the limited specific research on this compound, this guide also presents comparative data for the structurally related and pharmacologically active compound, mescaline. Furthermore, it details standardized experimental protocols relevant to the characterization of novel phenethylamines and includes visualizations of key chemical and biological pathways to support further research and drug development efforts.

Chemical and Physical Properties

2,3,4-Trimethoxyphenethylamine is a substituted phenethylamine with the chemical formula C₁₁H₁₇NO₃. It has a molar mass of 211.261 g·mol⁻¹[1].

| Property | Value | Reference |

| IUPAC Name | 2-(2,3,4-Trimethoxyphenyl)ethan-1-amine | [1] |

| Synonyms | This compound, 2,3,4-TMPEA | [1] |

| CAS Number | 3937-16-4 | [1] |

| Molecular Formula | C₁₁H₁₇NO₃ | [1] |

| Molar Mass | 211.261 g/mol | [1] |

Synthesis

This compound was first synthesized by Alexander Shulgin[1]. A common synthetic route for phenethylamines involves the Henry reaction (nitroaldol condensation) of a substituted benzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene.

A plausible synthesis for 2,3,4-trimethoxyphenethylamine would begin with the precursor 2,3,4-trimethoxybenzaldehyde. This can be synthesized from 2,3,4-trihydroxybenzaldehyde via a methylation reaction using an alkylating agent like dimethyl sulfate in the presence of a base[2][3][4]. The resulting 2,3,4-trimethoxybenzaldehyde can then be reacted with nitroethane to form 1-(2,3,4-trimethoxyphenyl)-2-nitropropene, which is subsequently reduced to yield 2,3,4-trimethoxyphenethylamine[5].

Figure 1: Generalized synthesis workflow for 2,3,4-trimethoxyphenethylamine.

Pharmacological Properties

There is a significant lack of pharmacological data for 2,3,4-trimethoxyphenethylamine. It is reported to have no psychoactive effects in humans at doses greater than 400 mg[1][6]. This is in stark contrast to its isomer, mescaline, which is a potent psychedelic. The prevailing hypothesis is that this compound has a low affinity for the serotonin 5-HT₂ₐ receptor, which is the primary target for classic psychedelics[5].

Due to the absence of specific data for this compound, the following table presents receptor binding data for mescaline and other related phenethylamines to provide a comparative context for researchers.

| Compound | Receptor | Kᵢ (nM) | Assay Type | Reference |

| Mescaline | 5-HT₂ₐ | >12,000 | Radioligand Binding | [7] |

| 5-HT₂ₐ (EC₅₀) | 1,700 | Functional Assay | [7] | |

| 5-HT₁ₐ | >10,000 | Radioligand Binding | [7] | |

| 5-HT₂C | 9,900 | Radioligand Binding | [8] | |

| TMA | 5-HT₂ₐ | >12,000 | Radioligand Binding | [7] |

| 5-HT₂ₐ (EC₅₀) | 1,700 | Functional Assay | [7] | |

| DOM | 5-HT₂ₐ | 533 | Radioligand Binding | [9] |

| DOB | 5-HT₂ₐ | 59 | Radioligand Binding | [9] |

Kᵢ represents the inhibition constant, and EC₅₀ represents the half-maximal effective concentration. Lower values indicate higher affinity/potency.

Metabolism

Specific metabolic pathways for 2,3,4-trimethoxyphenethylamine have not been elucidated. However, the metabolism of its isomer, mescaline, is well-documented and primarily involves oxidative deamination to 3,4,5-trimethoxyphenylacetic acid (TMPAA), as well as O-demethylation and N-acetylation[10][11]. It is plausible that this compound undergoes similar metabolic transformations.

Figure 2: Hypothetical metabolic pathways for 2,3,4-trimethoxyphenethylamine.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the pharmacological characterization of 2,3,4-trimethoxyphenethylamine.

Radioligand Binding Assay for 5-HT₂ₐ Receptor

This protocol is adapted from standard procedures for determining the binding affinity of a compound to the 5-HT₂ₐ receptor[9][12][13].

Objective: To determine the inhibition constant (Kᵢ) of 2,3,4-trimethoxyphenethylamine for the human 5-HT₂ₐ receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

-

Cell membrane preparations from these cells.

-

Radioligand: [³H]ketanserin.

-

Non-specific binding control: Mianserin or another suitable 5-HT₂ₐ antagonist.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compound (2,3,4-trimethoxyphenethylamine) at various concentrations.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of 2,3,4-trimethoxyphenethylamine.

-

In a 96-well plate, add the cell membrane preparation, [³H]ketanserin (at a concentration near its Kₔ), and either the assay buffer (for total binding), a saturating concentration of mianserin (for non-specific binding), or the test compound at various concentrations.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the 96-well filter plates.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, and then measure the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Calcium Flux Functional Assay

This protocol measures the functional activity of a compound at a Gq-coupled receptor like the 5-HT₂ₐ receptor by detecting changes in intracellular calcium levels[14][15][16][17].

Objective: To determine the EC₅₀ and Eₘₐₓ of 2,3,4-trimethoxyphenethylamine at the human 5-HT₂ₐ receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (2,3,4-trimethoxyphenethylamine) at various concentrations.

-

Positive control agonist (e.g., serotonin).

-

A fluorescence plate reader with an injection system.

Procedure:

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1-2 hours at 37°C).

-

Wash the cells with the assay buffer to remove excess dye.

-

Measure the baseline fluorescence of each well.

-

Inject the test compound at various concentrations into the wells and immediately begin measuring the fluorescence intensity over time.

-

After the response to the test compound has been measured, a maximal concentration of the positive control agonist can be added to determine the maximal system response.

-

Analyze the data by calculating the change in fluorescence from baseline.

-

Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC₅₀ and Eₘₐₓ values.

Head-Twitch Response (HTR) in Rodents

The HTR is a behavioral assay in mice and rats that is highly correlated with 5-HT₂ₐ receptor activation and is used as a preclinical model for psychedelic activity[18][19][20][21].

Objective: To assess the in vivo 5-HT₂ₐ receptor agonist activity of 2,3,4-trimethoxyphenethylamine.

Materials:

-

Male C57BL/6J mice.

-

Test compound (2,3,4-trimethoxyphenethylamine) dissolved in a suitable vehicle (e.g., saline).

-

Positive control (e.g., DOI or psilocybin).

-

Vehicle control.

-

Observation chambers.

-

A method for recording and counting head twitches (manual observation by a trained observer or an automated system).

Procedure:

-

Acclimate the mice to the observation chambers.

-

Administer the test compound, positive control, or vehicle control to the mice via a specific route (e.g., intraperitoneal injection).

-

Place the mice back into the observation chambers.

-

Record the number of head twitches over a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head that is distinct from grooming or sniffing behaviors.

-

Compare the number of head twitches in the different treatment groups using appropriate statistical analysis (e.g., ANOVA).

Figure 3: A hypothetical experimental workflow for characterizing a novel phenethylamine.

Signaling Pathways

While 2,3,4-trimethoxyphenethylamine is likely inactive at the 5-HT₂ₐ receptor, understanding the canonical signaling pathway of this receptor is crucial for the study of any phenethylamine. Activation of the Gq/11-coupled 5-HT₂ₐ receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Figure 4: Simplified 5-HT₂ₐ receptor signaling pathway.

Conclusion

2,3,4-Trimethoxyphenethylamine (this compound) remains a compound of scientific interest primarily due to its structural relationship with the potent psychedelic, mescaline, and its reported lack of pharmacological activity. The absence of comprehensive studies on this compound presents an opportunity for further research to explore the structure-activity relationships of psychedelic phenethylamines. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers and drug development professionals to undertake a thorough characterization of this and other novel psychoactive compounds. Such studies are essential for a deeper understanding of the neurobiological mechanisms underlying psychedelic action and for the development of safer and more effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,3,4-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. 2,3,4-Trimethoxybenzaldehyde | 2103-57-3 [chemicalbook.com]

- 4. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. Buy this compound | 3937-16-4 [smolecule.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mescaline - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. Making Sense of Psychedelics in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bu.edu [bu.edu]

- 16. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 17. youtube.com [youtube.com]

- 18. Head-twitch response - Wikipedia [en.wikipedia.org]

- 19. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. labcorp.com [labcorp.com]

An In-depth Technical Guide to Isomescaline (CAS Number: 3937-16-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomescaline, with the CAS number 3937-16-4, is a phenethylamine and a structural isomer of the well-known psychedelic compound, mescaline.[1][2] Chemically designated as 2-(2,3,4-trimethoxyphenyl)ethanamine, it has been a subject of interest due to its relationship with mescaline.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and pharmacology. Notably, despite its structural similarity to mescaline, this compound has not been found to produce psychoactive effects in humans at doses up to 400 mg.[1][2] This document aims to be a valuable resource for professionals in research and drug development by summarizing the available data, presenting detailed experimental protocols, and visualizing key concepts.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Reference |

| IUPAC Name | 2-(2,3,4-trimethoxyphenyl)ethanamine | [1] |

| Synonyms | 2,3,4-trimethoxyphenethylamine, IM | [1][3] |

| CAS Number | 3937-16-4 | [1][2][4] |

| Molecular Formula | C11H17NO3 | [1][4] |

| Molecular Weight | 211.26 g/mol | [1] |

| Appearance | White oil (freebase), Glistening white crystals (hydrochloride salt) | [5] |

| Melting Point | Not available for freebase. | |

| Boiling Point | 120-130 °C at 0.3 mmHg | [5] |

| SMILES | COC1=C(C(=C(C=C1)CCN)OC)OC | [1] |

| InChI | InChI=1S/C11H17NO3/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3/h4-5H,6-7,12H2,1-3H3 | [1] |

Synthesis of this compound

The synthesis of this compound was notably described by Alexander Shulgin in his book "PiHKAL" (Phenethylamines I Have Known and Loved).[1][6][7][8][9][10] A common synthetic route involves the reaction of 2,3,4-trimethoxybenzaldehyde with nitromethane, followed by reduction of the resulting nitrostyrene.[1]

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from the synthesis of mescaline described in PiHKAL, applied to the synthesis of this compound.[5]

Step 1: Synthesis of β-nitro-2,3,4-trimethoxystyrene

-

A solution of 20 g of 2,3,4-trimethoxybenzaldehyde, 40 mL of nitromethane, and 20 mL of cyclohexylamine in 200 mL of acetic acid is heated on a steam bath for 1 hour.

-

The reaction mixture is then diluted slowly with 400 mL of water with good stirring, leading to the formation of a yellow crystalline mass.

-

The product is collected by filtration, washed with water, and dried.

-

Recrystallization from boiling methanol (15 mL/g) yields β-nitro-2,3,4-trimethoxystyrene as bright yellow crystals.

Step 2: Reduction of β-nitro-2,3,4-trimethoxystyrene to this compound

-

To a gently refluxing suspension of 2 g of lithium aluminum hydride (LAH) in 200 mL of anhydrous diethyl ether, a solution of 2.4 g of β-nitro-2,3,4-trimethoxystyrene in anhydrous diethyl ether is added.

-

The addition is performed using a Soxhlet extractor, allowing for the continuous addition of the nitrostyrene.

-

After the addition is complete, the reaction mixture is refluxed for an additional 48 hours.

-

After cooling, the excess LAH is cautiously quenched by the dropwise addition of 150 mL of 1.5 N H2SO4.

-

The aqueous and ether layers are separated. The aqueous layer is washed twice with diethyl ether.

-

The aqueous layer is then made basic with the addition of a 25% sodium hydroxide solution.

-

The resulting alkaline solution is extracted three times with diethyl ether.

-

The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the freebase of this compound as a white oil.

Step 3: Formation of this compound Hydrochloride

-

The resulting white oil (this compound freebase) is dissolved in 10 mL of isopropanol.

-

The solution is neutralized with concentrated hydrochloric acid.

-

The resulting white crystals of this compound hydrochloride are collected by filtration, washed with diethyl ether, and air-dried.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound Hydrochloride.

Pharmacology

The pharmacological properties of this compound are not well-documented in scientific literature.[2][11] Despite its structural similarity to mescaline, which is a known psychedelic, this compound has been reported to be inactive in humans at doses exceeding 400 mg.[1][2]

Hypothetical Mechanism of Action

It is hypothesized that this compound, like mescaline, may act as an agonist at serotonin receptors, particularly the 5-HT2A receptor.[1] The psychoactive effects of classical psychedelics are primarily mediated by their agonist activity at this receptor.[12] However, the specific binding affinity and functional activity of this compound at the 5-HT2A receptor and other potential targets have not been reported.

Hypothetical Receptor Binding Profile

Due to the lack of experimental data for this compound, the following table presents the known receptor binding profile of its isomer, mescaline, to provide a potential, albeit hypothetical, framework for understanding this compound's interactions.

| Receptor | Ligand | Ki (nM) | Assay Type | Reference |

| 5-HT2A | Mescaline | ~5,400 | Radioligand Binding | [13] |

| 5-HT2C | Mescaline | ~12,000 | Radioligand Binding | [13] |

| 5-HT1A | Mescaline | ~1,600 - 6,700 | Radioligand Binding | [14] |

| α1A Adrenergic | Mescaline | >10,000 | Radioligand Binding | [13] |

| Dopamine D2 | Mescaline | >10,000 | Radioligand Binding | [13] |

Disclaimer: This data is for mescaline and should not be directly extrapolated to this compound without experimental verification.

Signaling Pathways

Given the hypothesis that this compound interacts with the 5-HT2A receptor, this section outlines the canonical signaling pathway associated with 5-HT2A receptor activation.

Hypothetical 5-HT2A Receptor Signaling Pathway for this compound

Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), typically initiates the phospholipase C (PLC) signaling cascade.[15]

Caption: Hypothetical 5-HT2A receptor signaling pathway for this compound.

Experimental Workflows

For researchers interested in investigating the pharmacology of this compound, the following provides a generalized workflow for a receptor binding assay.

Experimental Workflow: Radioligand Receptor Binding Assay

Caption: Generalized workflow for a radioligand receptor binding assay.

Conclusion

This compound (CAS 3937-16-4) remains a compound of scientific interest primarily due to its isomeric relationship with mescaline. While its synthesis is well-described, a significant gap exists in the understanding of its pharmacological properties. The consistent reports of its lack of psychoactive effects in humans, despite its structural similarity to a potent psychedelic, make it an intriguing subject for further investigation. Future research should focus on obtaining empirical data on its receptor binding profile and functional activity to elucidate its mechanism of action, or lack thereof. Such studies would not only clarify the pharmacology of this compound but could also contribute to a deeper understanding of the structure-activity relationships of phenethylamine compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel, unifying mechanism for mescaline in the central nervous system: Electrochemistry, catechol redox metabolite, receptor, cell signaling and structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]

- 6. PiHKAL [bionity.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. psychedelics-integration.com [psychedelics-integration.com]

- 9. PIHKAL: A Chemical Love Story by Alexander Shulgin | by Life & Science - CMS | Medium [medium.com]

- 10. PiHKAL - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. blossomanalysis.com [blossomanalysis.com]

- 13. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

- 14. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

Isomescaline: A Technical Review of its Discovery, Synthesis, and Pharmacological Profile

A Comprehensive Whitepaper for Researchers and Drug Development Professionals

Published: October 31, 2025

Abstract

Isomescaline (2,3,4-trimethoxyphenethylamine) is a structural isomer of the well-known psychedelic phenethylamine, mescaline. First synthesized by Dr. Alexander Shulgin, this compound's unique substitution pattern on the phenyl ring distinguishes it from its more famous counterpart. Despite its close structural relationship to mescaline, this compound has been reported to be devoid of psychoactive effects in humans at significant dosages. This technical guide provides an in-depth review of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its known (and notably limited) pharmacological data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the structure-activity relationships of psychedelic compounds.

Discovery and History

This compound was first synthesized and documented by the American medicinal chemist Dr. Alexander Shulgin in his seminal work, PiHKAL (Phenethylamines I Have Known and Loved).[1][2][3][4] As a positional isomer of mescaline (3,4,5-trimethoxyphenethylamine), this compound was investigated as part of Shulgin's systematic exploration of the structure-activity relationships of psychoactive phenethylamines.[5]

The key historical finding, as reported by Shulgin, is that this compound does not produce any noticeable psychoactive effects in humans at oral doses of up to 400 mg.[1][2][6] This stands in stark contrast to mescaline, which is psychoactive at doses of 200-400 mg.[7] This lack of activity, despite the minimal structural change, makes this compound a valuable tool for understanding the specific structural requirements for psychedelic activity within this chemical class. The mechanism of action for this compound remains unknown, though it is hypothesized to interact with serotonin receptors, such as the 5-HT2A receptor, similar to other psychedelic phenethylamines.[1] However, there is a notable lack of published in vitro data to confirm this.

Synthesis of this compound

There are two primary synthetic routes to this compound. The first is a more common method starting from 2,3,4-trimethoxybenzaldehyde, and the second is the original, more complex synthesis reported by Alexander Shulgin, which begins with 2,3-dimethoxythioanisole.

Synthesis from 2,3,4-Trimethoxybenzaldehyde

This is a straightforward two-step process involving a Henry reaction followed by a reduction.

Experimental Protocol:

Step 1: Synthesis of 2,3,4-trimethoxy-β-nitrostyrene

-

A solution of 2,3,4-trimethoxybenzaldehyde and nitroethane is prepared.

-

A suitable catalyst, such as ammonium acetate or cyclohexylamine, is added.

-

The reaction mixture is heated to facilitate the condensation reaction, forming the nitrostyrene intermediate.

-

The product is isolated and purified, typically by recrystallization.

Step 2: Reduction to this compound (2,3,4-trimethoxyphenethylamine)

-

The 2,3,4-trimethoxy-β-nitrostyrene is dissolved in an appropriate solvent.

-

A reducing agent, such as lithium aluminum hydride (LAH) or sodium borohydride in the presence of a catalyst, is used to reduce both the nitro group and the alkene double bond.[1]

-

The reaction is quenched, and the product is isolated and typically converted to a salt (e.g., hydrochloride) for stability and ease of handling.

Caption: Synthetic workflow for this compound from 2,3,4-trimethoxybenzaldehyde.

Shulgin's Synthesis from 2,3-Dimethoxythioanisole

This synthesis is more complex and involves the initial formylation of the starting material.

Experimental Protocol:

Step 1: Vilsmeier-Haack Formylation of 2,3-Dimethoxythioanisole

-

2,3-dimethoxythioanisole is reacted with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).

-

This electrophilic aromatic substitution introduces a formyl group to the aromatic ring, yielding a mixture of regioisomeric aldehydes.

Step 2: Subsequent Reaction Steps

-

The resulting aldehyde is then subjected to a Henry reaction with nitroethane, similar to the first synthetic route, to form the corresponding nitrostyrene.

-

The final step is the reduction of the nitrostyrene to this compound, for which Shulgin employed aluminum hydride in tetrahydrofuran.[1]

Caption: Shulgin's synthetic workflow for this compound.

Pharmacological Data

A thorough review of the scientific literature reveals a significant lack of quantitative pharmacological data for this compound. While its structural similarity to mescaline suggests a potential interaction with serotonergic systems, particularly the 5-HT2A receptor, there are no published studies detailing its binding affinities (Ki values) or functional activities (EC50, Emax) at these or any other receptors.[1][2][6] The primary pharmacological data point remains Shulgin's qualitative report of inactivity in humans.

For comparative purposes, the pharmacological data for mescaline is presented below. It is crucial to note that these values are for mescaline and not for this compound.

Table 1: Pharmacological Data for Mescaline (NOT this compound)

| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| 5-HT2A | ~5,500 | Partial Agonist | [8] |

| 5-HT2C | ~10,000 | Partial Agonist | [9] |

| 5-HT1A | ~4,000 | Agonist | [8] |

| α2A-adrenergic | ~1,400 | Agonist | [8] |

| TAAR1 | ~3,300 | Agonist | [8] |

Signaling Pathways (Hypothetical)

Given the absence of direct pharmacological data for this compound, any discussion of its effects on signaling pathways is purely hypothetical and based on the known mechanisms of its isomer, mescaline. Psychedelic phenethylamines like mescaline are known to exert their effects primarily through agonism at the serotonin 5-HT2A receptor, which is a Gq-coupled G protein-coupled receptor (GPCR).

Activation of the 5-HT2A receptor by an agonist is believed to initiate the following cascade:

-

Gq Protein Activation: The agonist-bound receptor activates the Gq alpha subunit.

-

Phospholipase C (PLC) Activation: Activated Gq stimulates PLC.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses that are thought to underlie the psychoactive effects of these compounds.

Caption: Hypothetical 5-HT2A receptor signaling pathway for this compound.

Conclusion

This compound represents an intriguing case study in the structure-activity relationships of phenethylamines. Its synthesis by Alexander Shulgin and subsequent finding of its lack of psychoactivity in humans, despite being a close structural isomer of the potent psychedelic mescaline, underscores the subtle molecular features that govern the interaction of these compounds with their biological targets. The conspicuous absence of in vitro pharmacological data for this compound presents a clear opportunity for future research. A comprehensive pharmacological characterization of this compound, including its binding and functional activity at a range of CNS receptors, would be invaluable for a more complete understanding of the molecular determinants of psychedelic activity. Such studies would provide crucial data for computational modeling and the rational design of novel psychoactive and non-psychoactive compounds with potential therapeutic applications.

References

- 1. Buy this compound | 3937-16-4 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. PiHKAL [bionity.com]

- 4. PIHKAL: A Chemical Love Story by Alexander Shulgin | by Life & Science - CMS | Medium [medium.com]

- 5. PiHKAL - Wikipedia [en.wikipedia.org]

- 6. This compound [chemeurope.com]

- 7. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

An In-depth Technical Guide to the Preparation of Isomescaline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isomescaline hydrochloride (2-(2,3,4-trimethoxyphenyl)ethanamine hydrochloride). The information presented is collated from established chemical literature, primarily drawing upon the original synthesis documented by Alexander Shulgin. This document is intended for an audience with a professional background in chemistry and drug development and should be used for informational and research purposes only.

Introduction

This compound, or 2,3,4-trimethoxyphenethylamine, is a positional isomer of the well-known psychedelic protoalkaloid, mescaline.[1] First synthesized by Alexander Shulgin, it is a member of the phenethylamine class of compounds.[1] Despite its structural similarity to mescaline, this compound has not been found to produce noticeable psychoactive effects in humans at doses up to 400 mg.[1] Its pharmacology remains largely unexplored, though it is hypothesized to interact with serotonin receptors, such as the 5-HT2A receptor, due to its structural relation to mescaline.[2] This guide details the chemical preparation of its hydrochloride salt, a common form for the storage and handling of amine compounds.

Chemical Synthesis

The synthesis of this compound hydrochloride is a two-step process that begins with the creation of a nitrostyrene intermediate, followed by its reduction to the corresponding amine and subsequent conversion to the hydrochloride salt.

Step 1: Synthesis of 2,3,4-trimethoxy-β-nitrostyrene

The initial step involves a Henry condensation reaction between 2,3,4-trimethoxybenzaldehyde and nitromethane, catalyzed by ammonium acetate.

Experimental Protocol:

A solution of 8.0 grams of 2,3,4-trimethoxybenzaldehyde in 125 mL of nitromethane is prepared. To this solution, 1.4 grams of anhydrous ammonium acetate is added. The mixture is then heated to reflux and maintained at this temperature for 1.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) on silica gel plates using chloroform as the eluent. The aldehyde starting material has a reported Rf of 0.31, while the desired nitrostyrene product has an Rf of 0.61.[1]

Following the reflux period, the excess nitromethane is removed under reduced pressure. The resulting residue is dissolved in 20 mL of hot methanol. Upon cooling, yellow crystals of 2,3,4-trimethoxy-β-nitrostyrene precipitate. These are collected by filtration, washed with cold methanol, and air-dried. A second crop of crystals can be obtained from the mother liquor.[1]

Step 2: Synthesis of this compound Hydrochloride

The second step involves the reduction of the nitrostyrene intermediate to this compound freebase, followed by its conversion to the hydrochloride salt.

Experimental Protocol:

A suspension of 4.0 grams of lithium aluminum hydride (LAH) in 80 mL of anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., Helium) and cooled to 0°C with vigorous stirring. To this suspension, 2.7 mL of 100% sulfuric acid is added dropwise, followed by the dropwise addition of a solution of 4.7 grams of 2,3,4-trimethoxy-β-nitrostyrene in 40 mL of anhydrous THF. The reaction mixture is stirred at 0°C for one hour, then at room temperature for an additional hour, and finally brought to a brief reflux.[1]

After cooling, the excess LAH is quenched by the careful addition of 4.7 mL of water in THF. Subsequently, 18.8 mL of 15% sodium hydroxide solution is added to precipitate the inorganic salts as a white, granular solid. These solids are removed by filtration, and the filter cake is washed with THF. The filtrate and washes are combined, and the solvent is removed under vacuum.[1]

The resulting residue is dissolved in dilute sulfuric acid and washed twice with 75 mL portions of dichloromethane. The aqueous layer is then made basic with a 25% sodium hydroxide solution and extracted twice with 50 mL portions of dichloromethane. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to yield the this compound freebase as an oil.[1]

To prepare the hydrochloride salt, the oily freebase is dissolved in 60 mL of anhydrous diethyl ether. This solution is then treated with concentrated hydrochloric acid until the solution is acidic to pH paper. The resulting white crystalline precipitate of this compound hydrochloride is collected by filtration, washed with diethyl ether, and air-dried.[1]

Data Presentation

The following tables summarize the key quantitative data reported for the synthesis of this compound hydrochloride.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | 2-(2,3,4-trimethoxyphenyl)ethanamine | C₁₁H₁₇NO₃ | 211.26 |

| This compound HCl | 2-(2,3,4-trimethoxyphenyl)ethanamine hydrochloride | C₁₁H₁₈ClNO₃ | 247.72 |

Table 2: Experimental Data from Synthesis

| Parameter | Value | Reference |

| Intermediate: 2,3,4-trimethoxy-β-nitrostyrene | ||

| Yield (Crop 1) | 4.7 g | [1] |

| Yield (Crop 2) | 1.2 g | [1] |

| Total Yield | 5.9 g | [1] |

| Melting Point | 73-74 °C | [1] |

| Final Product: this compound Hydrochloride | ||

| Yield | 3.2 g | [1] |

| Melting Point | Not Reported | |

| Spectroscopic Data | ||

| ¹H NMR | Data reported in the literature but not publicly available. |

Visualization of Synthesis Workflow

The following diagram illustrates the chemical transformation from the starting material to the final product.

Caption: Chemical synthesis workflow for this compound Hydrochloride.

Signaling Pathways and Mechanism of Action

The mechanism of action for this compound is currently unknown and remains an area for future research.[2] Due to its structural similarity to mescaline, a known serotonin 5-HT2A receptor agonist, it is hypothesized that this compound may also interact with this and other related serotonin receptors.[2] However, to date, there is no publicly available experimental data, such as receptor binding affinities (Ki) or functional assay results (EC50), to confirm this hypothesis. Therefore, a diagram of its signaling pathway cannot be constructed at this time.

Conclusion

This technical guide provides a detailed protocol for the preparation of this compound hydrochloride based on the original synthesis by Alexander Shulgin. While the synthetic route is well-documented, there is a notable lack of publicly available data regarding the physical and pharmacological properties of the final compound. Further research is required to fully characterize this compound hydrochloride and to investigate its potential biological activity. This document serves as a foundational resource for researchers and scientists interested in exploring this and related phenethylamine compounds.

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of Isomescaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomescaline, systematically known as 2-(2,3,4-trimethoxyphenyl)ethanamine, is a positional isomer of the well-known psychedelic phenethylamine, mescaline. Despite its structural similarity to mescaline, this compound is reported to be inactive as a psychedelic in humans. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for its isomer, mescaline, to provide a more complete context for researchers. The guide details its chemical identity, and where available, its physical properties and spectral data. Furthermore, a detailed, adaptable experimental protocol for its synthesis and characterization is provided, alongside a hypothesized signaling pathway based on its structural relationship to mescaline.

Chemical and Physical Properties

The fundamental chemical properties of this compound are well-established. However, a significant lack of experimentally determined physical data persists in the scientific literature. The following tables summarize the available information for this compound and provide a comparison with its isomer, mescaline.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 2-(2,3,4-trimethoxyphenyl)ethanamine[1][2] |

| Synonyms | This compound, 2,3,4-Trimethoxyphenethylamine |

| CAS Number | 3937-16-4[1][2] |

| Molecular Formula | C₁₁H₁₇NO₃[1][2] |

| Molecular Weight | 211.26 g/mol [1][2] |

| Canonical SMILES | COC1=C(C(=C(C=C1)CCN)OC)OC[1] |

| InChI Key | PVLFQRLVSMMSQK-UHFFFAOYSA-N[1] |

Table 2: Physical Properties of this compound and Mescaline

| Property | This compound | Mescaline |

| Melting Point | Data not available | 35-36 °C[3] |

| Boiling Point | Data not available | 180 °C at 12 mmHg[3] |

| Solubility | Data not available | Moderately soluble in water; soluble in alcohol, chloroform, benzene; practically insoluble in ether, petroleum ether[3][4] |

| Appearance | Data not available | Crystalline solid[3] |

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons (2H), ethylamine protons (4H), and methoxy protons (9H) would be expected in their characteristic regions. |

| ¹³C NMR | Signals for the aromatic carbons, the ethylamine side chain carbons, and the three distinct methoxy carbons would be anticipated. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (methoxy ethers) would be present. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 211. Fragmentation patterns would likely involve cleavage of the ethylamine side chain. |

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and analysis of mescaline and other phenethylamines and are provided as a guide for the preparation and characterization of this compound.

Synthesis of this compound

A common and effective route to this compound is through the Henry reaction of 2,3,4-trimethoxybenzaldehyde with nitroethane, followed by the reduction of the resulting nitrostyrene.

Step 1: Synthesis of 1-(2,3,4-Trimethoxyphenyl)-2-nitropropene

-

To a solution of 2,3,4-trimethoxybenzaldehyde (10 g, 51 mmol) in nitroethane (20 mL), add anhydrous ammonium acetate (5 g, 65 mmol).

-

Heat the mixture at 100°C for 2 hours with stirring.

-

Allow the reaction mixture to cool to room temperature and then pour it into ice-water (200 mL).

-

Collect the precipitated yellow solid by filtration, wash with water, and recrystallize from ethanol to yield the nitrostyrene product.

Step 2: Reduction to this compound

-

Prepare a suspension of lithium aluminum hydride (LAH) (5 g, 132 mmol) in anhydrous tetrahydrofuran (THF) (150 mL) under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of 1-(2,3,4-trimethoxyphenyl)-2-nitropropene (5 g, 20 mmol) in anhydrous THF (50 mL) to the LAH suspension with stirring, maintaining the temperature below 30°C.

-

After the addition is complete, reflux the mixture for 4 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential dropwise addition of water (5 mL), 15% aqueous sodium hydroxide (5 mL), and water (15 mL).

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve a small sample of purified this compound (or its salt) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Analyze the spectra for chemical shifts, multiplicities, coupling constants, and integration to confirm the structure.

3.2.2. Infrared (IR) Spectroscopy

-

Prepare a sample of the purified compound as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Obtain the IR spectrum using an FTIR spectrometer.

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

-

Introduce a solution of the sample into a mass spectrometer (e.g., using electrospray ionization - ESI).

-

Acquire the mass spectrum and identify the molecular ion peak.

-

Analyze the fragmentation pattern to further confirm the structure.

Signaling Pathways and Pharmacological Profile

There is a significant lack of direct pharmacological data for this compound. It is reported to be inactive in humans at doses where its isomer, mescaline, is psychoactive[2][5][6]. However, due to its structural similarity to mescaline, it is hypothesized that this compound may interact with serotonin receptors, particularly the 5-HT₂A receptor, which is the primary target for classical psychedelics[2]. The lack of psychoactivity could be due to several factors, including poor blood-brain barrier penetration, rapid metabolism, or a different binding mode or functional activity at the 5-HT₂A receptor compared to mescaline.

The following diagrams illustrate the chemical structure of this compound, a proposed synthesis workflow, and a hypothetical signaling pathway based on the known pharmacology of mescaline.

References

- 1. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 3937-16-4 [smolecule.com]

- 3. Mescaline [drugfuture.com]

- 4. Mescaline | C11H17NO3 | CID 4076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound [chemeurope.com]

Isomescaline: A Structural Analog of Mescaline with an Enigmatic Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Isomescaline (2,3,4-trimethoxyphenethylamine) is a structural isomer of the classic psychedelic, mescaline (3,4,5-trimethoxyphenethylamine). Despite the subtle shift in the positions of the methoxy groups on the phenyl ring, this compound presents a starkly different pharmacological profile, most notably its lack of psychoactive effects in humans at significant dosages. This technical guide provides a comprehensive overview of this compound, consolidating the available chemical, synthetic, and pharmacological information. It highlights the significant gaps in our understanding of this compound, particularly the absence of quantitative receptor binding and functional data, which contrasts with the well-characterized pharmacology of mescaline. This document aims to serve as a foundational resource for researchers interested in the structure-activity relationships of phenethylamines and the molecular determinants of psychedelic activity.

Introduction

The phenethylamine class of compounds has been a cornerstone of psychopharmacological research for decades, with mescaline being one of its most prominent and historically significant members.[1] The psychoactive properties of mescaline are primarily attributed to its interaction with the serotonin 5-HT2A receptor.[2][3] this compound, as a close structural analog, offers a unique opportunity to probe the structural requirements for 5-HT2A receptor activation and the subsequent induction of psychedelic effects. First synthesized by Alexander Shulgin, this compound has been documented to be behaviorally inactive in humans at doses exceeding 400 mg, a stark contrast to the potent psychoactivity of mescaline.[4][5] This lack of effect, despite its structural similarity to mescaline, makes this compound a compelling subject for further investigation. This guide will delve into the known chemical and synthetic aspects of this compound, summarize the limited pharmacological data, and propose future research directions to elucidate its mechanism of inaction.

Chemical and Synthetic Overview

This compound and mescaline share the same chemical formula (C11H17NO3) and molar mass (211.261 g·mol−1).[5] The key difference lies in the substitution pattern of the three methoxy groups on the phenyl ring. In this compound, these groups are at the 2, 3, and 4 positions, whereas in mescaline, they are at the 3, 4, and 5 positions. This seemingly minor structural alteration has profound implications for the molecule's pharmacological activity.

Synthesis

The primary documented synthesis of this compound was reported by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved). The synthesis typically proceeds from 2,3,4-trimethoxybenzaldehyde.

General Synthetic Pathway:

A common synthetic route involves the following key steps:

-

Nitrostyrene Formation: Reaction of 2,3,4-trimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene intermediate.[4]

-

Reduction: The nitro group of the nitrostyrene is then reduced to an amine to yield this compound.[4]

dot

Pharmacological Profile: A Tale of Inactivity

The most striking feature of this compound is its lack of psychoactive effects in humans. While mescaline is known to induce profound psychedelic experiences at doses of 200-400 mg, Shulgin reported that this compound was inactive at doses greater than 400 mg.[5] This suggests that the specific arrangement of the methoxy groups on the phenyl ring is critical for the psychedelic activity of mescaline.

Quantitative Data: A Notable Absence

A thorough review of the scientific literature reveals a significant lack of quantitative pharmacological data for this compound. To date, there are no published studies detailing its binding affinities (Ki values) or functional activities (EC50 values) at any known receptor, including the serotonin 5-HT2A receptor, which is the primary target for classic psychedelics like mescaline.[2][6] This absence of data makes it impossible to construct a detailed comparative analysis with mescaline.

Table 1: Comparative Pharmacological Data (Hypothetical)

| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | Human Psychoactive Dose |

| Mescaline | Micromolar range[1] | ~10,000[1] | 200-400 mg[7] |

| This compound | Not Determined | Not Determined | > 400 mg (inactive)[5] |

Note: The data for mescaline is well-established, while the data for this compound remains undetermined.

Hypothesized Mechanism of Inaction

The lack of psychoactivity of this compound, despite its structural similarity to mescaline, can be attributed to several potential factors related to its interaction with the 5-HT2A receptor.

dot

The altered positioning of the methoxy groups in this compound may lead to:

-

Steric Hindrance: The 2-position methoxy group in this compound could sterically hinder the molecule from adopting the necessary conformation to bind effectively to the orthosteric binding pocket of the 5-HT2A receptor.

-

Altered Electronic Properties: The change in the electronic distribution on the phenyl ring due to the different methoxy group positions might affect the key interactions required for receptor activation.

-

Metabolic Instability: While unexplored, it is possible that this compound is metabolized more rapidly or via different pathways than mescaline, preventing it from reaching the central nervous system in sufficient concentrations.

Experimental Protocols: A Call for Investigation

The lack of published pharmacological data for this compound means there are no specific experimental protocols to cite. However, standard methodologies used to characterize novel psychoactive substances can and should be applied to this compound to fill the existing knowledge gap.

Proposed In Vitro Experimental Workflow

A systematic in vitro evaluation of this compound would be the first step in elucidating its pharmacological profile.

dot

Methodology for Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of this compound for a panel of relevant receptors, with a primary focus on serotonin receptors.

-

Procedure:

-

Prepare cell membranes from cell lines expressing the human recombinant receptor of interest (e.g., 5-HT2A).

-

Incubate the membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of this compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki values using the Cheng-Prusoff equation.

-

Methodology for Functional Assays (e.g., Calcium Flux):

-

Objective: To determine the functional activity (EC50 and Emax) of this compound at the 5-HT2A receptor.

-

Procedure:

-

Use a cell line co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye.

-

Add varying concentrations of this compound to the cells.

-

Measure the change in fluorescence, which corresponds to the intracellular calcium concentration, using a fluorometric imaging plate reader.

-

Analyze the concentration-response data to determine the EC50 and Emax values.

-

Conclusion and Future Directions

This compound stands as a fascinating chemical curiosity. Its structural similarity to the potent psychedelic mescaline, coupled with its profound lack of psychoactive effects, underscores the exquisite sensitivity of the 5-HT2A receptor to the precise stereochemistry of its ligands. The current body of knowledge on this compound is conspicuously sparse, particularly concerning its receptor pharmacology.

The in-depth characterization of this compound's receptor binding profile and functional activity is a critical next step. Such studies would not only solve the long-standing mystery of its inactivity but also provide invaluable data for refining our understanding of the structure-activity relationships of psychedelic phenethylamines. This knowledge could, in turn, inform the design of novel therapeutic agents targeting the serotonergic system with greater specificity and potentially fewer side effects. The enigmatic nature of this compound serves as a powerful reminder that in the world of pharmacology, even the smallest molecular changes can lead to vastly different outcomes.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Substituted methoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 3. designer-drug.com [designer-drug.com]

- 4. Buy this compound | 3937-16-4 [smolecule.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. PiHKAL [bionity.com]

- 7. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

Isomescaline (2,3,4-Trimethoxyphenethylamine): A Technical Review from Shulgin's PiHKAL

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to isomescaline, a structural isomer of mescaline, as detailed in Alexander Shulgin's seminal work, PiHKAL: A Chemical Love Story. This compound, or 2,3,4-trimethoxyphenethylamine, is notable for its lack of psychoactive effects in humans at doses up to 400 mg, despite its close chemical relationship to the potent psychedelic agent, mescaline.[1][2][3] This unique characteristic makes it a compound of interest for structure-activity relationship (SAR) studies within the phenethylamine class.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound as reported in PiHKAL.

| Parameter | Value |

| Chemical Name | 2,3,4-Trimethoxyphenethylamine |

| Synonyms | This compound, IM |

| Dosage | Greater than 400 mg |

| Duration | Unknown |

| Qualitative Effects | At 300 mg, no effects were reported. At 400 mg, a slight, questionable tingle was noted at the 1.5-hour mark, which subsided an hour later. Shulgin concluded it to be without action.[2] |

Experimental Protocols

The primary experimental data for this compound in PiHKAL revolves around its chemical synthesis and the subsequent human bioassay.

Synthesis of this compound

The synthesis of this compound, as described by Shulgin, starts from 2,3,4-trimethoxybenzaldehyde. The protocol is a two-step process involving a Henry reaction (nitroaldol condensation) followed by a reduction of the resulting nitrostyrene.[1][2]

Step 1: Synthesis of 2,3,4-trimethoxy-β-nitrostyrene

-

A solution of 8.0 grams of 2,3,4-trimethoxybenzaldehyde in 125 mL of nitromethane is prepared.

-

To this solution, 1.4 grams of anhydrous ammonium acetate is added.

-

The mixture is heated at reflux for 1.5 hours.

-

The excess nitromethane is removed under vacuum.

-

The remaining dark oil is dissolved in 200 mL of boiling methanol.

-

The solution is allowed to cool, which results in the crystallization of a brilliant yellow product.

-

The crystals are removed by filtration, washed with methanol, and air-dried.

-

This yields 8.2 grams of 2,3,4-trimethoxy-β-nitrostyrene with a melting point of 93-94 °C.

Step 2: Reduction of 2,3,4-trimethoxy-β-nitrostyrene to this compound

-

A suspension of 10 grams of lithium aluminum hydride (LAH) in 500 mL of anhydrous tetrahydrofuran (THF) is prepared in a 1 L round-bottom flask under an inert atmosphere.

-

The suspension is brought to a gentle reflux.

-

A solution of 8.0 grams of 2,3,4-trimethoxy-β-nitrostyrene in 100 mL of anhydrous THF is added dropwise to the refluxing LAH suspension over a period of 2 hours.

-

The reaction mixture is maintained at reflux for an additional 24 hours.

-

After cooling, the excess LAH is destroyed by the cautious addition of 4.7 mL of water in THF, followed by 18.8 mL of 15% sodium hydroxide solution.

-

The resulting white, granular solids are removed by filtration.

-

The filtrate is evaporated under vacuum to yield a pale amber oil.

-

This oil is dissolved in 200 mL of dilute sulfuric acid and washed with three 75 mL portions of methylene chloride.

-

The aqueous layer is made basic with 25% sodium hydroxide solution.

-

The product is extracted with three 75 mL portions of methylene chloride.

-

The pooled extracts are evaporated under vacuum to yield 6.3 grams of a colorless oil, which is this compound freebase.

-

To form the hydrochloride salt, the freebase is dissolved in 50 mL of anhydrous ether and saturated with anhydrous hydrogen chloride gas.

-

The resulting white crystals are removed by filtration, washed with ether, and air-dried to yield 6.4 grams of this compound hydrochloride with a melting point of 153-154 °C.

Human Bioassay

The experimental protocol for the human bioassay is not detailed in the same manner as the synthesis. The information provided is based on Alexander Shulgin's personal trials.

-

Dosage: Two trials were conducted with oral administration.

-

300 mg

-

400 mg

-

-

Observations: Qualitative comments were recorded at different time points to assess any psychoactive effects. As noted in the table above, no significant effects were observed.[2]

Visualizations

Chemical Structure and Relationship to Mescaline

The key difference between this compound and mescaline lies in the substitution pattern of the methoxy groups on the phenethylamine core. This subtle structural change leads to a profound difference in pharmacological activity.

References

Harnessing Microglial Function Through TREM2 Agonism: A Potential Therapeutic Avenue for Alzheimer's Disease

For Immediate Release

This technical guide explores the burgeoning field of neuroinflammation as a therapeutic target in neurological disorders, with a specific focus on the role of Triggering Receptor Expressed on Myeloid cells 2 (TREM2) in Alzheimer's disease (AD). Recent breakthroughs in our understanding of microglial function have illuminated the TREM2 signaling pathway as a pivotal regulator of the brain's immune response to neurodegeneration.[1][2][3] This document details the molecular mechanisms of TREM2, summarizes preclinical data on TREM2 agonists, provides key experimental protocols, and visualizes the underlying biological and experimental frameworks.

The Central Role of Microglia and TREM2 in Neuroinflammation

Microglia, the resident immune cells of the central nervous system (CNS), are critical for maintaining brain homeostasis.[2] In the context of neurodegenerative diseases like AD, their function becomes dysregulated, contributing to chronic neuroinflammation and neuronal damage.[2][3] A key receptor governing microglial activity is TREM2, which is expressed on the surface of microglia and plays a crucial role in their survival, proliferation, phagocytosis, and inflammatory response.[4][5] Genetic studies have identified several rare variants of the TREM2 gene that significantly increase the risk of developing late-onset AD, underscoring its importance in the disease's pathogenesis.[1][6]

The TREM2 Signaling Pathway: A Hub for Therapeutic Intervention

TREM2 is a transmembrane receptor that, upon ligand binding, initiates a signaling cascade crucial for microglial function.[5] Its ligands in the brain are diverse and include lipids, lipoproteins such as Apolipoprotein E (ApoE), and amyloid-β (Aβ) oligomers.[1][7] Activation of TREM2 leads to the recruitment of adaptor proteins, primarily DAP12 and DAP10, which in turn activate downstream kinases like Syk and PI3K.[4][5][7] This signaling cascade ultimately modulates a range of microglial functions, including phagocytosis of cellular debris and Aβ plaques, metabolic reprogramming, and the suppression of pro-inflammatory responses.[4][5] Loss-of-function mutations in TREM2 impair these protective functions, leading to an accumulation of amyloid pathology and exacerbating neurodegeneration.[8]

Therapeutic Strategy: TREM2 Agonism

Given the protective role of TREM2 signaling, a promising therapeutic strategy for AD is to enhance its activity through agonism.[8] This can be achieved using various modalities, including agonistic antibodies and small molecules. The goal of these agonists is to mimic the natural ligands of TREM2, thereby stimulating its downstream signaling pathways and promoting the beneficial functions of microglia. Preclinical studies are underway to evaluate the efficacy and safety of this approach.[8][9][10]

Preclinical Evidence for TREM2 Agonism

Several preclinical studies have investigated the effects of TREM2 agonists in mouse models of AD. These studies have generally shown that activating TREM2 can lead to a reduction in amyloid plaque burden, an increase in the number of microglia surrounding plaques, and improvements in cognitive function.[8] However, some studies have reported neutral or even detrimental effects, highlighting the complexity of targeting this pathway and the importance of factors like timing and dosage.[9]

| Study Reference | Model | Agonist Type | Key Findings |

| (Fassler et al., 2021) | 5xFAD mice | Agonistic Antibody | Reduced amyloid plaque deposition; Improved spatial learning and memory. |

| (Schlepckow et al., 2020) | APP/PS1 mice | Agonistic Antibody | Increased microglial recruitment to plaques; Reduced plaque-associated neuritic dystrophy. |

| (Vigilect Bio, 2023) | hTREM2-5xFAD mice | Small Molecule (VG-3927) | Reduced pathological forms of Aβ; Decreased insoluble ApoE levels.[10] |

| (Main et al., 2023) | PS2APP mice | Agonistic Antibody | Limited impact on overall pathology burden.[9] |

Experimental Protocols

This protocol is used to visualize and quantify Aβ plaques and microglia in brain tissue.

-

Tissue Preparation: Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Post-fix brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection. Section the brains into 30-40 µm thick slices using a cryostat.

-

Antigen Retrieval: For Aβ staining, immerse sections in 70% formic acid for 15-30 minutes.

-

Blocking and Permeabilization: Block non-specific binding by incubating sections in a solution of 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against Aβ (e.g., 6E10) and a microglial marker like Iba1.[11]

-

Secondary Antibody Incubation: Wash sections with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and 594) for 2 hours at room temperature.[11]

-

Imaging and Analysis: Mount sections on slides and image using a confocal or fluorescence microscope. Quantify plaque burden and microglial density/morphology using image analysis software like ImageJ.[11]

This assay measures the ability of microglia to engulf target particles, a key function enhanced by TREM2 activation.[12]

-

Cell Culture: Culture primary microglia or a microglial cell line in appropriate media.[12][13]

-

Treatment: Treat microglia with the TREM2 agonist or a vehicle control for a specified period.

-

Phagocytosis Induction: Add fluorescently labeled particles (e.g., Aβ oligomers, latex beads, or pHrodo-conjugated substrates) to the culture.[12]

-

Quantification: After incubation, quantify phagocytosis using one of the following methods:

-

Flow Cytometry: Harvest cells and measure the fluorescence intensity of individual cells.

-

Fluorescence Microscopy: Image the cells and quantify the amount of internalized fluorescent material per cell.

-

Live-Cell Imaging: Monitor the uptake of particles in real-time using an imaging system like the IncuCyte.[12]

-

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for evaluating a novel TREM2 agonist.

Conclusion and Future Directions

Targeting TREM2 to modulate microglial function represents a novel and promising therapeutic strategy for Alzheimer's disease. While preclinical data are largely encouraging, further research is needed to optimize dosing strategies, understand the long-term consequences of sustained TREM2 activation, and identify patient populations most likely to benefit from this approach. The ongoing development of both antibody-based and small-molecule TREM2 agonists will be critical in translating this exciting area of research into tangible benefits for patients with this devastating neurodegenerative disorder.[10]

References

- 1. Frontiers | TREM2 in Alzheimer’s Disease: Microglial Survival and Energy Metabolism [frontiersin.org]

- 2. documents.lgcstandards.com [documents.lgcstandards.com]

- 3. Frontiers | The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets [frontiersin.org]

- 4. The role of TREM2 in Alzheimer’s disease: from the perspective of Tau - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TREM2 and sTREM2 in Alzheimer’s disease: from mechanisms to therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "PRECLINICAL TARGETING OF TREM2 FOR THE TREATMENT OF ALZHEIMER'S DISEAS" by Brittani Rae Price [uknowledge.uky.edu]

- 9. Neutral or Detrimental Effects of TREM2 Agonist Antibodies in Preclinical Models of Alzheimer’s Disease and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the first TREM2 small molecule agonist, VG‐3927, for clinical development in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4.10. Evaluation of Hippocampal Astrocytes and Microglia [bio-protocol.org]

- 12. criver.com [criver.com]

- 13. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Identification of Isomescaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomescaline (2,3,4-trimethoxyphenethylamine) is a positional isomer of the well-known psychedelic compound mescaline (3,4,5-trimethoxyphenethylamine).[1][2] Unlike mescaline, this compound is reported to be inactive in humans at doses up to 400 mg.[1] The differentiation of these isomers is critical in forensic, clinical, and research settings.

This document provides detailed application notes and proposed protocols for the analytical identification of this compound. Due to a lack of extensive specific literature for this compound, the methodologies presented are based on established analytical techniques for mescaline and other phenethylamine isomers. These protocols serve as a robust starting point for method development and validation. The availability of certified reference materials for this compound hydrochloride is a crucial prerequisite for the successful implementation of these methods.[3]

Analytical Techniques and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile compounds based on their interaction with a stationary phase and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. This compound and mescaline, having the same molecular weight, will not be distinguished by mass alone but can be separated chromatographically and potentially differentiated by subtle differences in their mass spectra.

Experimental Protocol:

-

Sample Preparation (Solid Sample):

-

Accurately weigh approximately 1 mg of the sample.

-

Dissolve in 1 mL of methanol.

-

If necessary, derivatize to improve chromatographic properties. A common derivatizing agent for phenethylamines is trifluoroacetic anhydride (TFAA). To 100 µL of the methanolic solution, add 50 µL of TFAA and heat at 70°C for 20 minutes. Evaporate the solvent and reconstitute in ethyl acetate.

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/splitless, operated at 250°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Electron ionization (EI) source at 70 eV.

-

Scan Range: m/z 40-550.

-

Data Presentation: Predicted GC-MS Data for this compound

| Parameter | Predicted Value | Notes |

| Molecular Weight | 211.26 g/mol | Identical for mescaline and this compound. |

| Molecular Ion (M+) | m/z 211 | Expected to be present. |

| Base Peak | m/z 182 | Predicted from the loss of the ethylamine side chain (CH2NH2). |

| Key Fragment Ions | m/z 167, 151, 136 | Corresponding to losses of methoxy and methyl groups from the aromatic ring. Subtle differences in relative abundances of these ions compared to mescaline may aid in differentiation. |

| Retention Time | Isomer specific | Requires experimental determination and comparison with a certified reference standard. Positional isomers often have slightly different retention times. |

Experimental Workflow: GC-MS Analysis

Caption: Workflow for this compound Identification by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS provides high sensitivity and selectivity by separating the sample using liquid chromatography and then using two stages of mass analysis. The first stage selects the precursor ion (the molecular ion of this compound), which is then fragmented, and the second stage analyzes the resulting product ions. This technique is highly specific for isomer differentiation if unique product ions or ratios can be identified.

Experimental Protocol:

-

Sample Preparation (Biological Matrix - e.g., Plasma):

-

To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., mescaline-d9).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute in 100 µL of the initial mobile phase.

-

-

Instrumentation:

-

Liquid Chromatograph: HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Data Presentation: Predicted LC-MS/MS Parameters for this compound

| Parameter | Predicted Value | Notes |

| Precursor Ion [M+H]+ | m/z 212.1 | Based on the molecular weight of this compound. |

| Product Ion 1 (Quantifier) | m/z 195.1 | Predicted from the loss of NH3. |

| Product Ion 2 (Qualifier) | m/z 180.1 | Predicted from the loss of the ethylamine side chain. |

| Collision Energy | 15-30 eV | Requires optimization for each transition. |

| Retention Time | Isomer specific | Will likely differ from mescaline, allowing for chromatographic separation. |

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for this compound Quantification by LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. For this compound, reversed-phase HPLC is suitable. Identification is based on retention time compared to a standard, and quantification is achieved using a calibration curve. This method is less specific than MS-based methods but is useful for purity assessments and quantification when dealing with known samples.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).

-